molecular formula C10H13ClN2 B3386884 4-Chloro-6-cyclohexylpyrimidine CAS No. 768397-45-1

4-Chloro-6-cyclohexylpyrimidine

Cat. No. B3386884
CAS RN: 768397-45-1
M. Wt: 196.67 g/mol
InChI Key: LSVULPMVIPIAEE-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclohexylpyrimidine is a chemical compound with the molecular formula C10H13ClN2. It has a molecular weight of 196.68 .


Physical And Chemical Properties Analysis

4-Chloro-6-cyclohexylpyrimidine is a liquid at room temperature . It has a molecular weight of 196.68 . The compound is stored at a temperature of -10°C .

Scientific Research Applications

Electrochemical Synthesis and Functionalization

4-Chloro-6-cyclohexylpyrimidine serves as a starting material for the electrochemical synthesis of functionalized arylpyrimidines. A study demonstrated the preparation of novel 4-amino-6-arylpyrimidines via electrochemical reductive cross-coupling with aryl halides, employing a sacrificial iron anode and a nickel(II) catalyst. This process yields the coupling products in moderate to high yields, showcasing the compound's role in facilitating novel synthesis routes under mild conditions (Sengmany, Gall, & Léonel, 2011).

Unexpected Cyclization Reactions

In another context, 4-Chloro-6-cyclohexylpyrimidine was involved in an unexpected cyclization during attempts to synthesize 8-substituted purines. The study highlighted the compound's propensity for undergoing unexpected reactions under standard cyclization conditions, leading to novel product formation. This exemplifies the compound's unpredictability and versatility in synthetic chemistry, opening avenues for new reaction pathways and mechanisms (Dang, Rydzewski, Cashion, & Erion, 2008).

Ring Transformations and Reaction Mechanisms

Further research into the reaction mechanisms involving heterocyclic halogeno compounds like 4-Chloro-6-cyclohexylpyrimidine revealed insights into ring transformations. A tracer study demonstrated the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, providing evidence against certain mechanistic pathways and supporting an addition-elimination mechanism on the C(4) carbon atom. Such studies contribute to a deeper understanding of the chemical behavior and reaction mechanisms of pyrimidine derivatives (Meeteren & Plas, 2010).

Antimicrobial Activity

4-Chloro-6-cyclohexylpyrimidine derivatives have also been explored for their potential antimicrobial activities. A study on the multicomponent synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines demonstrated that these compounds exhibit mild to moderate antimicrobial activity against various pathogenic bacteria and fungi. This highlights the compound's relevance in the development of new antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).

Safety and Hazards

The safety data sheet for 4-Chloro-6-cyclohexylpyrimidine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-chloro-6-cyclohexylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVULPMVIPIAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-cyclohexylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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